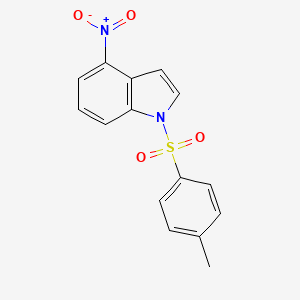
4-nitro-1-tosyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a sulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- typically involves the reaction of indole with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonylated indole derivative . The nitro group can be introduced through nitration reactions using reagents like nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated indole derivatives.
科学研究应用
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- has several scientific research applications:
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
1H-Indole,1-[(4-methylphenyl)sulfonyl]-3-nitro-: Similar structure but with the nitro group at the 3-position.
1H-Indole,1-[(4-methylphenyl)sulfonyl]-2-nitro-: Similar structure but with the nitro group at the 2-position.
1H-Indole,1-[(4-methylphenyl)sulfonyl]-5-nitro-: Similar structure but with the nitro group at the 5-position.
Uniqueness
1H-Indole,1-[(4-methylphenyl)sulfonyl]-4-nitro- is unique due to the specific positioning of the nitro group at the 4-position, which can influence its chemical reactivity and biological activity differently compared to its isomers. This unique positioning can result in distinct interactions with biological targets and different pharmacological profiles.
属性
分子式 |
C15H12N2O4S |
|---|---|
分子量 |
316.3 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-4-nitroindole |
InChI |
InChI=1S/C15H12N2O4S/c1-11-5-7-12(8-6-11)22(20,21)16-10-9-13-14(16)3-2-4-15(13)17(18)19/h2-10H,1H3 |
InChI 键 |
IZJPEYFMAAJLKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

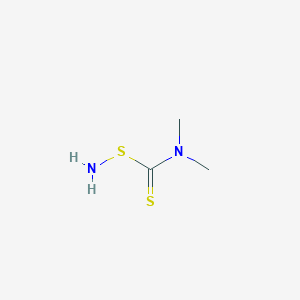
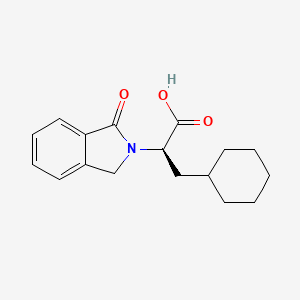
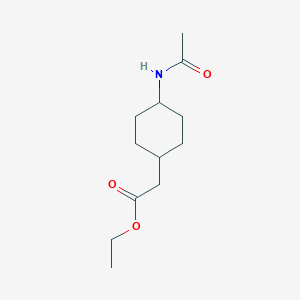
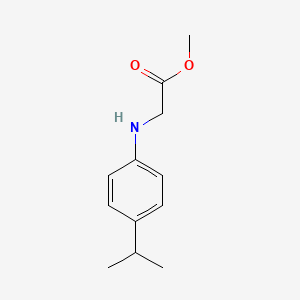
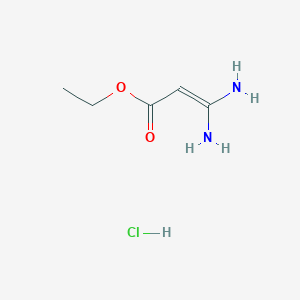
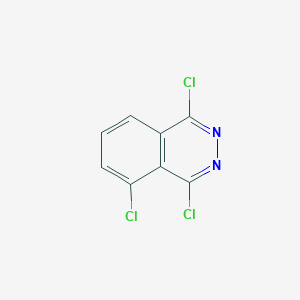
![4-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)naphthalene-1-carbonitrile](/img/structure/B8476721.png)
![2-amino-N-[2-(1-methyl-1H-imidazol-2-yl)ethyl]benzamide](/img/structure/B8476729.png)
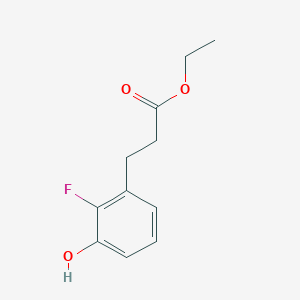
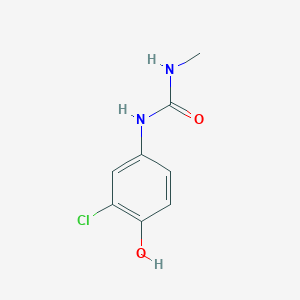
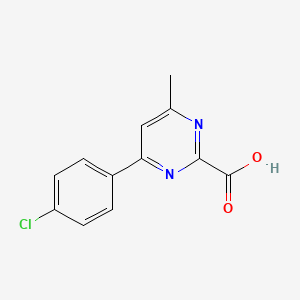
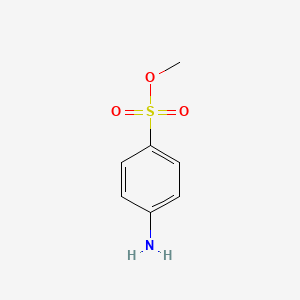
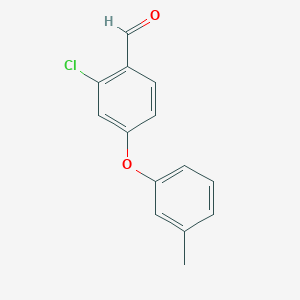
![tert-butyl 4-[6-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]pyridin-3-yl]-3,3-dimethylpiperazine-1-carboxylate](/img/structure/B8476754.png)
